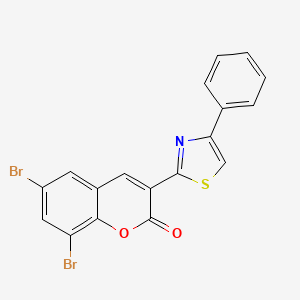![molecular formula C13H20N2O2S B4722242 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4722242.png)
1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine
説明
1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine, also known as MMBSP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative and is classified as a sulfonamide. The purpose of
作用機序
The mechanism of action of 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the modulation of the sigma-2 receptor. The sigma-2 receptor is involved in a variety of cellular processes, including cell growth, apoptosis, and intracellular signaling. By binding to the sigma-2 receptor, 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine may modulate these processes and affect cell behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine are not well characterized, but it is believed to affect cellular processes that are regulated by the sigma-2 receptor. In cancer cells, 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine has been shown to induce apoptosis, or programmed cell death, which is a desirable effect for cancer treatment.
実験室実験の利点と制限
One advantage of using 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine in lab experiments is its high affinity for the sigma-2 receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine. One direction is to further investigate its mechanism of action and how it affects cellular processes. Another direction is to explore its potential as a therapeutic agent for cancer treatment. Additionally, 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine could be used as a tool compound for studying the sigma-2 receptor in other types of cells and tissues. Overall, 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine has potential as a useful tool compound in scientific research, and further investigation is warranted.
科学的研究の応用
1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine has been studied for its potential use as a tool compound in scientific research. One application of 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine is as a ligand for the sigma-2 receptor, which is a protein that is found in high levels in certain types of cancer cells. 1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine has been shown to bind to the sigma-2 receptor with high affinity, making it a useful tool for studying the function of this receptor in cancer cells.
特性
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methylsulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-3-5-13(6-4-12)11-18(16,17)15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIGOUANVGFOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4722160.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4722172.png)
![2-cyano-N-1,3-thiazol-2-yl-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4722182.png)

![3-ethyl-6-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4722187.png)


![2-methoxy-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4722205.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4722212.png)
![N-(5-bromo-2-pyridinyl)-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4722213.png)

![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4722252.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4722256.png)